![molecular formula C24H27NO4 B2854855 3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 2137851-66-0](/img/structure/B2854855.png)
3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a synthetic organic compound with a complex structure. It features a cyclopentyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanoic acid backbone. This compound is often used in peptide synthesis due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group. This is usually done by reacting the amino acid with Fmoc chloride in the presence of a base like sodium carbonate.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a Grignard reaction or other alkylation methods.
Butanoic Acid Backbone Formation: The butanoic acid backbone is constructed through standard organic synthesis techniques, such as esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated synthesis equipment to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: The Fmoc group is typically removed using piperidine in a polar aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Ketones or alcohols depending on the specific conditions.
Reduction: Alcohols.
Substitution: Deprotected amino acids ready for further functionalization.
科学研究应用
3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly in the design of peptide-based drugs.
Biological Studies: It serves as a tool in studying protein interactions and functions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the construction of complex peptides and proteins.
相似化合物的比较
Similar Compounds
Fmoc-protected amino acids: These include compounds like Fmoc-phenylalanine, Fmoc-lysine, and Fmoc-tryptophan.
Boc-protected amino acids: Such as Boc-phenylalanine and Boc-lysine, which use a different protecting group (tert-butoxycarbonyl).
Uniqueness
3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is unique due to its specific combination of a cyclopentyl group and an Fmoc-protected amino acid. This combination provides distinct steric and electronic properties, making it particularly useful in the synthesis of peptides with unique structural and functional characteristics.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
属性
IUPAC Name |
3-cyclopentyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)13-17(16-7-1-2-8-16)14-25-24(28)29-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,16-17,22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBCPXJZEQAQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137851-66-0 |
Source


|
| Record name | 3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
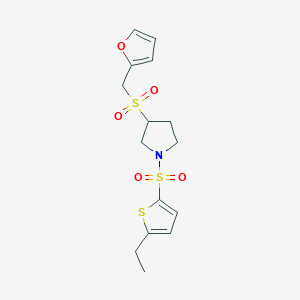
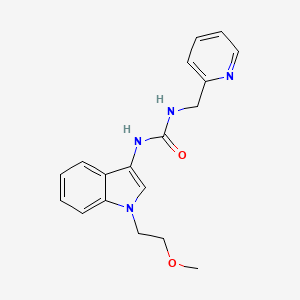
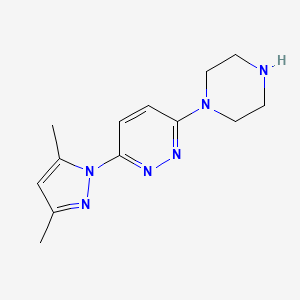
![trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B2854776.png)
![3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid](/img/structure/B2854779.png)
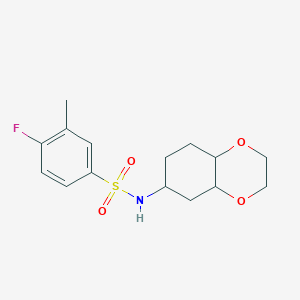
![Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2854787.png)
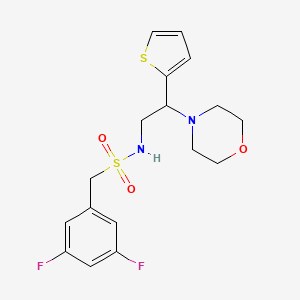
![2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide](/img/structure/B2854789.png)
![1-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide](/img/structure/B2854790.png)
![N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2854791.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2854792.png)
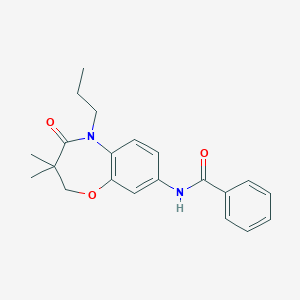
![4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2854795.png)
